![molecular formula C19H19N5O B15159833 N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide CAS No. 660858-87-7](/img/structure/B15159833.png)
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group, a but-2-en-1-yl group, and a tetrazole ring attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylbenzamide: This compound also contains a benzyl group attached to a benzamide core and is known for its enzyme inhibitory properties.
N-(but-3-en-2-yl)-benzamide: Similar in structure, this compound features a but-3-en-2-yl group attached to the benzamide core.
Uniqueness
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.
Propriétés
Numéro CAS |
660858-87-7 |
|---|---|
Formule moléculaire |
C19H19N5O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25) |
Clé InChI |
HISRBGQCFWAUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
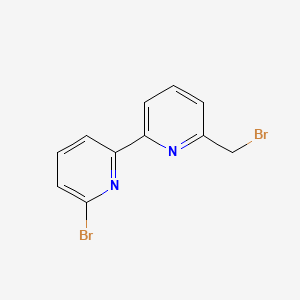
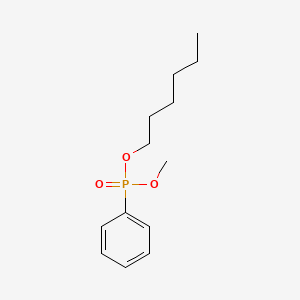

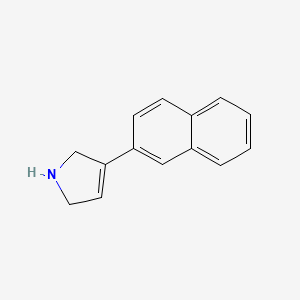
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
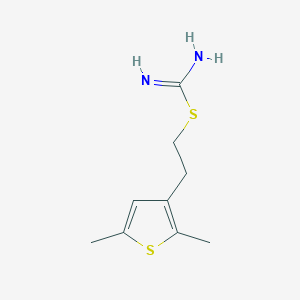
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
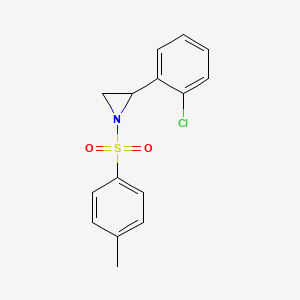
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
